molecular formula C16H19N3O3 B2837672 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 852454-35-4

2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2837672
CAS No.: 852454-35-4
M. Wt: 301.346
InChI Key: FTEZMEFETSHPOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The ethylcyclohexyl and nitrophenyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky ethylcyclohexyl and nitrophenyl substituents. These groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group on the phenyl ring is electron-withdrawing, which could make the ring more susceptible to electrophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

1,3,4-Oxadiazole derivatives, including compounds structurally similar to 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. For instance, derivatives have shown remarkable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. The synthesis involves reacting acylhydrazide with nitro or chloro aroyle chloride, followed by cyclization to afford the 1,3,4-oxadiazole derivatives (Jafari et al., 2017).

Materials Science Applications

In materials science, 1,3,4-oxadiazole derivatives with nitro terminal groups have been synthesized for their mesogenic properties, displaying various liquid crystalline phases. These compounds, synthesized with a focus on the impact of the nitro group and alkoxy terminal chain, offer insights into the design of new materials with specific optical properties (Abboud et al., 2017).

Corrosion Inhibition

Substituted oxadiazoles, such as 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the potential of oxadiazole derivatives in developing safer and more efficient corrosion inhibitors for industrial applications (Lagrenée et al., 2001).

Nonlinear Optical Properties

Donor-acceptor molecules incorporating 1,3,4-oxadiazole units have demonstrated significant second-order molecular nonlinearity, indicating their potential use in nonlinear optical materials. These findings contribute to the design of efficient materials for photonic applications (Mashraqui et al., 2004).

Green Chemistry Approaches

The synthesis of 2-aryl-1,3,4-oxadiazole derivatives using eco-friendly methods exemplifies the application of green chemistry principles in the development of functional molecules. These methods offer advantages such as high yields, simplicity in purification, and minimal environmental impact (Zhu et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Future research could explore its potential applications, its reactivity under different conditions, and ways to optimize its synthesis .

Properties

IUPAC Name

2-(4-ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h7-12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEZMEFETSHPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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